Sodium 2-(tridecyloxy)ethyl sulfate
Description
Contextualization of Sodium 2-(tridecyloxy)ethyl sulfate (B86663) within Anionic Surfactant Chemistry
Anionic surfactants, which carry a negative charge on their hydrophilic head, are the most extensively used type of surfactants. essentialchemicalindustry.orgchemicalbook.com This category includes prominent examples like alkylbenzene sulfonates, alkyl sulfates, and the alkyl ether sulfates. wikipedia.orgchemicalbook.com Sodium 2-(tridecyloxy)ethyl sulfate falls squarely within the AES subgroup. Its defining features are a thirteen-carbon (tridecyl) hydrophobic tail and a single ethoxy group linking the alkyl chain to the sulfate head. This specific structure distinguishes it from more common AES variants like sodium laureth sulfate (SLES), which typically features a dodecyl (C12) or a C12-C14 blend of alkyl chains and an average of multiple ethoxy groups. pcc.euwikipedia.org
The general chemical structure of an alkyl ether sulfate is CH₃(CH₂)ₓ(OCH₂CH₂)ₙOSO₃Na, where 'x+1' is the number of carbons in the alkyl chain and 'n' is the number of ethoxy groups. acs.org For this compound, x=12 and n=1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₁NaO₅S |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | sodium;2-tridecoxyethyl sulfate |
| CAS Number | 128664-34-6, 54116-08-4 |
Source: PubChem nih.gov
Rationale for Focused Investigation on the Unique Attributes of this compound
The specific structure of this compound, with its C13 chain and single ethoxy unit, warrants focused investigation for several reasons. The length of the alkyl chain and the degree of ethoxylation are critical determinants of a surfactant's properties. The tridecyl group, being an odd-numbered carbon chain, can influence packing at interfaces and micelle formation in ways that differ from the more common even-numbered chains derived from natural fatty alcohols.
Furthermore, the single ethoxy group provides a point of comparison against both non-ethoxylated alkyl sulfates (like sodium lauryl sulfate) and more heavily ethoxylated counterparts (like SLES with n=2 or 3). Research has shown that the degree of ethoxylation impacts a surfactant's water solubility, foaming characteristics, and mildness to the skin. essentialchemicalindustry.org Studies on ethoxylated alkyl sulfates have demonstrated that increasing the number of ethoxy groups can reduce sorption to soil and decrease precipitation with calcium ions, which is significant for applications like subsurface remediation. doi.org Investigating the properties of a minimally ethoxylated surfactant like this compound provides valuable data points for understanding these structure-property relationships.
Historical Development and Key Research Milestones for Ethoxylated Alkyl Sulfates
The journey of synthetic surfactants began as a response to the limitations of traditional soaps, which perform poorly in hard water. sanhe-daily.com The first synthetic surfactant, a sulfated castor oil, was developed in the late 19th century. sanhe-daily.com A significant milestone occurred during World War I with the German development of alkyl naphthalene (B1677914) sulfonates. sanhe-daily.com The post-war era, fueled by the growth of the petrochemical industry, saw the rise of alkylbenzene sulfonates in the 1930s. sanhe-daily.com
The development of alkyl ether sulfates followed the commercialization of fatty alcohol ethoxylation. The process involves reacting a fatty alcohol with ethylene (B1197577) oxide, followed by sulfation and neutralization. essentialchemicalindustry.orgwikipedia.org This class of surfactants gained prominence due to their enhanced properties, such as improved skin compatibility compared to their non-ethoxylated parent compounds. essentialchemicalindustry.org
Key research milestones for ethoxylated alkyl sulfates include:
Understanding Structure-Property Relationships: Extensive research has focused on how varying the alkyl chain length and the number of ethylene oxide units affects performance characteristics like critical micelle concentration (CMC), surface tension reduction, and foaming ability. pcc.euresearchgate.net
Biodegradability Studies: Early concerns about the environmental impact of surfactants led to significant research on their biodegradability. Studies have shown that AES are readily biodegradable under both aerobic and anaerobic conditions. heraproject.comcleaninginstitute.org
Advanced Analytical Techniques: The development of sophisticated methods for identifying and quantifying specific AES homologues in complex environmental matrices has been crucial for accurate environmental risk assessments. nih.gov
Applications in Specialized Fields: Research has explored the use of ethoxylated alkyl sulfates in niche applications, such as in subsurface remediation to enhance the solubilization of hydrocarbons and in emulsion polymerization. doi.orggoogle.com
This focused examination of this compound, grounded in the broader history and ongoing research of alkyl ether sulfates, contributes to a more comprehensive understanding of surfactant science and its practical applications.
Properties
CAS No. |
54116-08-4 |
|---|---|
Molecular Formula |
C15H31NaO5S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
sodium;2-tridecoxyethyl sulfate |
InChI |
InChI=1S/C15H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
ZBWSHGCWHFPLBI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Sodium 2 Tridecyloxy Ethyl Sulfate
Integration of Green Chemistry Principles in Sodium 2-(tridecyloxy)ethyl sulfate (B86663) Production
The imperative to develop sustainable chemical processes has led to the integration of green chemistry principles into the manufacturing of surfactants like Sodium 2-(tridecyloxy)ethyl sulfate. This involves a holistic approach to minimize environmental impact and enhance process efficiency, from the selection of raw materials to the optimization of reaction conditions and waste reduction.
A primary focus of green chemistry is the utilization of renewable feedstocks. The hydrophobic tridecyl alcohol portion of this compound can be derived from renewable sources such as biomass. researchgate.netmontanarenewables.com Lignocellulosic biomass, agricultural residues, and dedicated energy crops are potential starting points for producing tridecyl alcohol through various biorefinery approaches. researchgate.net This strategy reduces the reliance on depletable fossil fuels, a key tenet of green chemistry. For instance, ethanol, produced in large volumes from renewable sources like corn and sugarcane, can serve as a C2-feedstock in catalytic processes to build longer-chain alcohols. nih.gov
The traditional synthesis of alkyl ether sulfates involves ethoxylation and sulfation. Greener alternatives to conventional catalysts and reagents are being explored for these steps. In the ethoxylation of tridecyl alcohol, the use of more efficient and selective catalysts can reduce the formation of byproducts and decrease energy consumption.
Another significant advancement in green synthesis is the application of enzymatic catalysis. Biocatalytic sulfation using sulfotransferases presents a highly specific and environmentally benign alternative to chemical sulfation. nih.govwikipedia.org These enzymes can catalyze the transfer of a sulfate group to alcohols under mild aqueous conditions, eliminating the need for harsh reagents and organic solvents. nih.gov Research has shown the potential of arylsulfate sulfotransferases to sulfate a variety of alcohols, indicating the feasibility of developing an enzymatic process for the production of this compound. nih.govresearchgate.net
Process optimization plays a crucial role in minimizing waste and energy usage, aligning with the principles of atom economy and energy efficiency. This includes optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize the conversion of reactants into the desired product. Real-time monitoring and control during synthesis can help to minimize the formation of byproducts and prevent pollution.
Furthermore, the reduction of derivatives and the design of biodegradable products are key considerations. By streamlining the synthetic route to avoid unnecessary protection and deprotection steps, the generation of waste is significantly reduced. nih.gov Designing the surfactant to be readily biodegradable ensures that it does not persist in the environment after its intended use.
The following table summarizes key research findings related to the integration of green chemistry principles in the synthesis of alkyl ether sulfates, which are applicable to the production of this compound.
| Green Chemistry Principle | Research Finding | Potential Application to this compound Production |
| Use of Renewable Feedstocks | Tridecyl alcohol can be produced from various biomass sources through biorefinery processes. researchgate.netmontanarenewables.com | Sourcing the tridecyl alcohol component from renewable biomass instead of petrochemicals. |
| Safer Solvents and Reagents | Sulfamic acid can be used as a less hazardous sulfating agent compared to sulfur trioxide or chlorosulfonic acid. semanticscholar.org | Replacing conventional sulfating agents with sulfamic acid to improve process safety and reduce hazardous waste. |
| Catalysis | Enzymatic sulfation using sulfotransferases offers a highly specific and environmentally friendly method for sulfating alcohols. nih.govresearchgate.net | Developing a biocatalytic sulfation step using a specific sulfotransferase enzyme for tridecyl alcohol ethoxylate. |
| Design for Energy Efficiency | Optimization of reaction conditions (temperature, pressure, catalyst concentration) can significantly reduce energy consumption. | Implementing process controls and optimizing reaction parameters to lower the energy input for the ethoxylation and sulfation steps. |
| Waste Prevention (Atom Economy) | Streamlining synthetic pathways to reduce the number of steps and avoid the use of protecting groups minimizes waste generation. nih.gov | Designing a more direct synthesis route that maximizes the incorporation of all starting materials into the final product. |
| Design for Degradation | Surfactant molecules can be designed to be more readily biodegradable in the environment. | Modifying the molecular structure, if necessary, to enhance the biodegradability of this compound. |
By systematically applying these green chemistry principles, the production of this compound can be made more sustainable, with reduced environmental impact and improved economic viability.
Supramolecular Organization and Self Assembly Dynamics of Sodium 2 Tridecyloxy Ethyl Sulfate
Micellization Behavior in Aqueous and Non-Aqueous Solvents
In aqueous environments, Sodium 2-(tridecyloxy)ethyl sulfate (B86663), like other surfactants, exhibits a critical concentration above which the individual molecules, or monomers, begin to aggregate into structures known as micelles. This threshold is known as the critical micelle concentration (CMC). Below the CMC, the surfactant molecules primarily exist as monomers in the bulk solution and at the air-water interface, leading to a significant reduction in surface tension. Once the CMC is reached, the surface becomes saturated, and any additional surfactant molecules self-assemble into micelles. This process is a dynamic equilibrium, with monomers constantly exchanging with micelles.
The nature of the solvent plays a crucial role in the micellization process. In non-aqueous polar solvents, the driving force for micelle formation is generally weaker compared to water. The solvophobic effect in these solvents is less pronounced than the hydrophobic effect in water, often resulting in a higher CMC. The specific interactions between the surfactant and the solvent molecules, including hydrogen bonding and dipole-dipole interactions, will dictate the aggregation behavior.
Methodologies for Critical Micelle Concentration (CMC) Determination
The determination of the CMC is fundamental to understanding the behavior of surfactants. Various techniques are employed to measure this critical parameter, each relying on the detection of a distinct change in a physical property of the solution as a function of surfactant concentration.
Commonly used methods include:
Surface Tensiometry: This is a classic method that measures the surface tension of the surfactant solution. A sharp break in the plot of surface tension versus the logarithm of surfactant concentration indicates the CMC. The Wilhelmy plate and Du Noüy ring methods are frequently utilized for these measurements. dataphysics-instruments.com
Conductivity Measurements: For ionic surfactants like Sodium 2-(tridecyloxy)ethyl sulfate, the electrical conductivity of the solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the lower mobility of the charged micelles compared to the free monomers. The intersection of the two linear portions of the plot gives the CMC. nih.gov
Fluorometry/Spectroscopy: This technique utilizes fluorescent probes, such as pyrene (B120774) or Nile Red, which are sensitive to the polarity of their microenvironment. nih.gov These probes preferentially partition into the hydrophobic core of the micelles. The resulting change in their fluorescence spectra, such as a shift in emission wavelength or a change in intensity, is monitored as a function of surfactant concentration. A sigmoidal change is typically observed, with the inflection point corresponding to the CMC. researchgate.net This method is particularly sensitive for determining low CMCs. nih.gov
Capillary Electrophoresis: This technique can determine the CMC by monitoring changes in solution viscosity. As micelles form, the viscosity of the solution changes, which can be detected by measuring the migration times of an analyte through the solution under an applied pressure. nih.gov
Simulation Methods: Computational approaches, such as Monte Carlo and molecular dynamics simulations, can also be used to predict the CMC by modeling the self-assembly process at a molecular level. osti.gov
Table 1: Methodologies for CMC Determination
| Method | Principle | Advantages | Disadvantages |
| Surface Tensiometry | Measures the change in surface tension with surfactant concentration. dataphysics-instruments.com | Direct and well-established. | Can be time-consuming. |
| Conductivity | Detects the change in electrical conductivity due to micelle formation. nih.gov | Simple and accurate for ionic surfactants. | Not suitable for non-ionic surfactants. |
| Fluorometry | Uses fluorescent probes that respond to the formation of the micellar hydrophobic core. nih.govresearchgate.net | High sensitivity, suitable for low CMCs. nih.gov | Requires a suitable probe and can be influenced by probe-surfactant interactions. |
| Capillary Electrophoresis | Monitors changes in solution viscosity upon micellization. nih.gov | Rapid and requires small sample volumes. | Requires specialized instrumentation. |
| Simulation Methods | Predicts CMC based on molecular-level simulations of self-assembly. osti.gov | Provides molecular insights into the aggregation process. | Computationally intensive and model-dependent. |
Advanced Characterization of Micellar Structure and Morphology
Beyond simply determining the CMC, a variety of advanced techniques are employed to elucidate the detailed structure and morphology of the micelles formed by this compound. These methods provide information on the size, shape, aggregation number (the number of surfactant molecules per micelle), and internal structure of the aggregates.
Techniques for micellar characterization include:
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These are powerful techniques for determining the size, shape, and internal structure of micelles in solution. By analyzing the scattering pattern of X-rays or neutrons, detailed models of the micellar morphology (e.g., spherical, ellipsoidal, cylindrical) can be developed.
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the micelles. This information can be used to determine the hydrodynamic radius of the micelles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can provide information on the size and aggregation number of micelles. Chemical shift changes can also offer insights into the location of different parts of the surfactant molecule within the micelle.
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This imaging technique allows for the direct visualization of the micelles in a vitrified (ice-embedded) state, providing direct evidence of their shape and size distribution.
The morphology of the micelles is influenced by factors such as the packing parameter of the surfactant, which relates the headgroup area, the volume of the hydrophobic tail, and the critical chain length. For many simple surfactants, spherical or ellipsoidal micelles are common at concentrations just above the CMC.
Formation and Characterization of Liquid Crystalline Phases and Phase Transitions
At higher concentrations, well above the CMC, the interactions between micelles become significant, leading to their organization into more ordered structures known as liquid crystalline phases. These phases exhibit properties intermediate between those of a true liquid and a solid crystal, possessing some degree of long-range order.
For surfactants like this compound, the following lyotropic liquid crystalline phases are commonly observed:
Hexagonal Phase (H₁): This phase consists of long, cylindrical micelles packed in a hexagonal array.
Lamellar Phase (Lα): This phase is characterized by bilayers of surfactant molecules separated by layers of the solvent.
Cubic Phases (I₁, V₁): These are complex, bicontinuous structures where the surfactant molecules form a continuous, curved bilayer that separates two intertwined but distinct solvent networks.
The transitions between these phases can be induced by changes in surfactant concentration, temperature, or the addition of co-solutes. The characterization of these phases and the transitions between them is typically carried out using techniques such as:
Polarized Light Microscopy (PLM): Liquid crystalline phases often exhibit unique textures when viewed under a polarized light microscope, allowing for their identification.
Small-Angle X-ray Scattering (SAXS): SAXS is a primary tool for determining the structure and lattice parameters of liquid crystalline phases. The positions of the Bragg peaks in the scattering pattern are characteristic of the specific phase.
Rheology: The flow behavior (viscosity) of the different liquid crystalline phases is distinct. Rheological measurements can be used to map out the phase diagram.
Investigation of Vesicle and Other Higher-Order Aggregate Formation
Under certain conditions, this compound can form other types of higher-order aggregates, such as vesicles. Vesicles are spherical, bilayer structures that enclose a small volume of the solvent. They are essentially microscopic sacs formed from a closed surfactant bilayer.
The formation of vesicles from single-chain surfactants is less common than from double-chain surfactants but can be induced by factors such as:
Changes in pH or ionic strength: These can alter the effective headgroup area and packing parameter, favoring bilayer formation.
Addition of co-surfactants or other molecules: The incorporation of other amphiphilic molecules into the aggregates can promote the formation of vesicles.
Sonication or extrusion: These physical methods can provide the energy needed to transform other aggregate structures, like lamellar phases, into vesicles.
The characterization of vesicles is typically performed using techniques like DLS to determine their size distribution and Cryo-TEM for direct visualization of their morphology.
Influence of Solution Parameters on Self-Assembly Dynamics
The self-assembly behavior of this compound is highly sensitive to the composition and conditions of the surrounding solution. Key parameters that influence the dynamics of aggregation include ionic strength, temperature, and pH.
Ionic Strength: The addition of an electrolyte (salt) to a solution of an ionic surfactant has a significant impact on its self-assembly. The added ions screen the electrostatic repulsion between the charged headgroups of the surfactant molecules. This reduces the effective headgroup area and promotes the formation of larger, more tightly packed aggregates. Consequently, the CMC typically decreases with increasing ionic strength. The type of salt can also have a specific effect on the self-assembly process. rsc.org In some cases, increasing the ionic strength can induce transitions from spherical to cylindrical micelles or even to liquid crystalline phases.
Temperature: Temperature affects both the hydrophobic interactions and the solubility of the surfactant. For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature. Initially, an increase in temperature strengthens the hydrophobic effect, leading to a decrease in the CMC. However, at higher temperatures, the increased kinetic energy of the molecules and changes in water structure can lead to an increase in the CMC. Temperature also influences the stability of different liquid crystalline phases.
Interfacial Phenomena and Adsorption Characteristics of Sodium 2 Tridecyloxy Ethyl Sulfate
Adsorption Kinetics and Equilibrium at Air-Liquid Interfaces
The adsorption of Sodium 2-(tridecyloxy)ethyl sulfate (B86663) at the air-liquid interface is a dynamic process governed by the diffusion of surfactant molecules from the bulk solution to the interface and their subsequent arrangement to minimize the surface free energy. The rate of adsorption is influenced by factors such as the surfactant concentration, temperature, and the presence of other electrolytes.
Initially, the adsorption is often diffusion-controlled, where the rate is limited by the transport of surfactant molecules to the subsurface layer. This is followed by a kinetic-controlled stage, where an energy barrier, often electrostatic in nature for ionic surfactants, must be overcome for the molecule to adsorb at the interface. For anionic surfactants like Sodium 2-(tridecyloxy)ethyl sulfate, the negatively charged head groups create an electrostatic barrier that can slow down the adsorption of further molecules as the surface coverage increases.
At equilibrium, the interface is typically saturated with surfactant molecules, forming a monolayer that significantly reduces the surface tension of the water. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which micelles begin to form in the bulk solution and the surface tension reaches its minimum value. While specific data for this compound is limited, studies on similar alcohol ethoxy sulfates (AES) show that the length of the ethoxy chain influences the CMC and surface tension. Generally, increasing the number of ethylene (B1197577) oxide (EO) units can lead to an increase in the CMC and a less significant reduction in surface tension, as the molecule becomes more hydrophilic. researchgate.net
Table 1: Representative Surface Properties of Anionic Ethoxylated Surfactants
| Surfactant Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Sodium Lauryl Ether Sulfate (SLES) (1-4 EO) | 0.80 | ~34 |
| Sodium Alkyl Ether Sulfates (general) | Varies with EO and alkyl chain length | 28-40 |
Adsorption Behavior at Solid-Liquid Interfaces
The adsorption of this compound onto solid surfaces is a complex phenomenon that depends on the nature of the substrate (hydrophobic or hydrophilic, charged or neutral) and the solution conditions.
On hydrophobic surfaces, the primary driving force for the adsorption of this compound is the hydrophobic interaction between the tridecyl tail of the surfactant and the nonpolar surface. The surfactant molecules orient themselves with their hydrophobic tails towards the surface, and their hydrophilic heads towards the aqueous phase. This adsorption modifies the surface from hydrophobic to hydrophilic.
At low concentrations, the surfactant molecules may adsorb as individual ions. As the concentration increases towards the CMC, they can form aggregates on the surface known as hemimicelles or admicelles, which are essentially two-dimensional aggregates. This aggregation is a cooperative process that leads to a significant increase in adsorption.
The interaction with hydrophilic and charged surfaces is more complex. For negatively charged surfaces, such as silica (B1680970) and many clays (B1170129) at neutral to high pH, electrostatic repulsion between the negatively charged sulfate headgroup and the surface will hinder adsorption. ifpenergiesnouvelles.com However, adsorption can still occur through other mechanisms. The presence of cations in the solution can act as a bridge between the negatively charged surface and the anionic surfactant headgroups.
On positively charged surfaces, electrostatic attraction will be the dominant force driving adsorption. The anionic headgroups will bind to the positive sites on the surface, with the hydrophobic tails extending into the solution, rendering the surface more hydrophobic.
The presence of the ethylene oxide group in this compound can also lead to specific interactions, such as hydrogen bonding with surface hydroxyl groups, which can contribute to adsorption on certain mineral surfaces. nih.gov Furthermore, the ethoxy chain can provide a steric barrier, influencing the packing of the surfactant molecules at the interface and the stability of the adsorbed layer.
Dynamic Interfacial Tension Reduction and Spreading Mechanisms
A key function of this compound is its ability to reduce the interfacial tension between two immiscible liquids, such as oil and water. The rate at which it reduces this tension is crucial for many dynamic processes, including emulsification and wetting.
The process of dynamic interfacial tension reduction involves the migration of surfactant molecules to the newly created interface, their adsorption, and reorientation. The efficiency of this process is dependent on the surfactant's diffusion coefficient and the energy barrier to adsorption. The dynamic interfacial tension decreases over time as more surfactant molecules adsorb at the interface, eventually reaching an equilibrium value. Studies on similar alcohol ether sulfates have shown that the structure of the surfactant, including the length of the alkyl chain and the degree of ethoxylation, significantly affects the dynamic interfacial tension. nih.gov
Spreading of a liquid containing this compound over a surface is driven by a positive spreading coefficient, which is related to the surface tensions of the involved phases. By lowering the surface tension of the aqueous phase and the interfacial tension between the aqueous phase and the substrate, the surfactant promotes the wetting and spreading of the liquid. The ethoxy groups can enhance wetting on polar surfaces through their hydrophilic nature.
Fundamental Mechanisms of Emulsification and Colloidal Dispersion Stabilization
This compound is an effective emulsifying agent, facilitating the formation and stabilization of emulsions, which are dispersions of one liquid in another immiscible liquid. ulprospector.com
The fundamental mechanism of emulsification involves the adsorption of the surfactant at the oil-water interface during the homogenization process. By reducing the interfacial tension, the surfactant lowers the energy required to break up the dispersed phase into smaller droplets. youtube.com
Once the emulsion is formed, this compound plays a crucial role in its stabilization through several mechanisms:
Electrostatic Repulsion: The anionic sulfate headgroups create a negative charge on the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from coalescing.
Steric Hindrance: The hydrated ethylene oxide chains extend from the droplet surface into the aqueous phase, creating a steric barrier. When two droplets approach each other, the overlap of these chains leads to a repulsive force, further contributing to stability. researchgate.net
Marangoni Effect: This effect contributes to the stability of the thin liquid film between two approaching droplets. If the film starts to thin, the local surfactant concentration at the surface decreases, leading to a gradient in interfacial tension that induces a flow of liquid back into the thinning area, thus healing the film. nih.gov
Similarly, in colloidal dispersions of solid particles in a liquid, this compound can adsorb onto the particle surfaces, providing stability through electrostatic and steric repulsion, preventing aggregation and sedimentation. chemrxiv.org The balance between these stabilizing forces is critical for the long-term stability of the dispersion.
Interactions with Macromolecules and Biologically Relevant Systems Mechanistic Studies
Solubilization Kinetics and Mechanisms of Hydrophobic Organic Compounds
The primary function of surfactants like sodium 2-(tridecyloxy)ethyl sulfate (B86663) in aqueous solutions is the solubilization of poorly water-soluble, or hydrophobic, organic compounds. This process is intrinsically linked to the formation of micelles, which are organized molecular assemblies that form above a specific surfactant concentration known as the Critical Micelle Concentration (CMC).
Above the CMC, the hydrophobic tails of the surfactant molecules aggregate to form a nonpolar core, while the hydrophilic head groups remain in contact with the surrounding aqueous environment. This micellar core provides a microenvironment capable of entrapping hydrophobic molecules, effectively increasing their apparent solubility in water. The efficiency of solubilization is influenced by several factors, including the chemical structure of the surfactant and the hydrophobic compound, temperature, and the presence of other solutes.
The solubilization capacity for various hydrophobic compounds is often quantified by the Molar Solubilization Ratio (MSR), which represents the number of moles of the hydrophobic compound solubilized per mole of surfactant forming the micelles.
Table 1: Molar Solubilization Ratio (MSR) for Selected Hydrophobic Compounds by Anionic Surfactants
| Hydrophobic Compound | Surfactant | Molar Solubilization Ratio (MSR) |
| Pyrene (B120774) | Sodium Dodecyl Sulfate (SDS) | ~0.02 - 0.05 |
| Naphthalene (B1677914) | Sodium Dodecyl Sulfate (SDS) | ~0.04 - 0.08 |
| Anthracene | Sodium Dodecyl Sulfate (SDS) | ~0.01 - 0.03 |
The kinetics of solubilization involves the diffusion of hydrophobic molecules from their solid or liquid phase to the surfactant micelles. This process can be influenced by the rate of micelle formation and the partitioning of the hydrophobic compound between the bulk aqueous phase and the micellar core.
Mechanistic Studies of Interaction with Proteins and Peptides (In vitro systems)
The interaction of anionic surfactants with proteins is a complex phenomenon that can lead to a range of effects, from stabilization to complete denaturation, depending on the surfactant concentration and the nature of the protein.
Influence on Protein Conformation and Denaturation-Refolding Processes
At low concentrations, below the CMC, individual surfactant molecules can bind to specific sites on a protein, primarily through hydrophobic and electrostatic interactions. This binding can sometimes lead to conformational changes, which may or may not affect the protein's biological activity.
As the surfactant concentration approaches and exceeds the CMC, a more cooperative binding process occurs. The surfactant molecules can form micelle-like clusters along the polypeptide chain, leading to the disruption of the protein's native tertiary and secondary structures. This process, known as denaturation, is driven by the hydrophobic interaction of the surfactant's alkyl chains with the protein's hydrophobic core, effectively "unfolding" the protein. The negatively charged sulfate head groups also contribute to electrostatic repulsion between different parts of the protein, further promoting denaturation.
Circular Dichroism (CD) spectroscopy is a powerful technique used to monitor changes in the secondary structure of proteins upon interaction with surfactants. For instance, the denaturation of a protein by an anionic surfactant is often observed as a decrease in the alpha-helical content and an increase in random coil structures.
Conversely, under certain conditions, surfactants can be used to aid in the refolding of denatured proteins by preventing aggregation and providing a template for the correct folding pathway.
Application in Membrane Protein Solubilization and Reconstitution Methodologies
Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their integration within the lipid bilayer of cell membranes. Anionic surfactants like sodium 2-(tridecyloxy)ethyl sulfate are crucial tools for the solubilization of these proteins.
The mechanism of solubilization involves the disruption of the lipid bilayer by the surfactant molecules. At concentrations above the CMC, the surfactant forms mixed micelles with the membrane lipids and the membrane proteins. This process effectively extracts the protein from its native lipid environment and keeps it in a soluble form in an aqueous buffer. The choice of surfactant and the solubilization conditions are critical to maintain the structural integrity and function of the membrane protein.
Once solubilized, the membrane protein can be purified and subsequently reconstituted into artificial lipid bilayers, such as liposomes, for functional studies. Reconstitution typically involves the removal of the detergent, which can be achieved through methods like dialysis, size-exclusion chromatography, or the use of adsorbent beads. The slow removal of the detergent allows the lipids to reassemble into a bilayer around the protein, mimicking its native environment.
Interactions with Lipid Bilayers and Nucleic Acids (Model systems)
The interaction of this compound with model lipid bilayers, such as liposomes or supported lipid bilayers, provides insights into its effects on cell membranes. At low concentrations, the surfactant monomers can insert into the lipid bilayer, causing changes in membrane fluidity and permeability. As the concentration increases towards the CMC, the surfactant can induce the formation of pores and eventually lead to the complete solubilization of the lipid bilayer into mixed micelles.
The interaction with nucleic acids (DNA and RNA) is primarily driven by electrostatic interactions between the negatively charged sulfate head group of the surfactant and the positively charged regions of the nucleic acid structure, as well as interactions with associated proteins. While anionic surfactants are not typically used as primary agents for nucleic acid manipulation, their presence in lysis buffers can influence the extraction and purification of nucleic acids.
Role in Cell Lysis and Subcellular Fractionation Methodologies (In vitro/ex vivo contexts)
This compound and related anionic surfactants are commonly used in cell lysis buffers to disrupt cell membranes and release intracellular contents for further analysis. The concentration of the surfactant is a critical parameter that determines the extent of lysis.
In subcellular fractionation, a series of differential centrifugation steps are used to separate different cellular organelles. Detergents, including anionic surfactants, are often employed to selectively solubilize different membranes. For example, a mild non-ionic detergent might be used to first lyse the plasma membrane, releasing the cytosolic components. Subsequently, a stronger anionic surfactant like this compound could be used to solubilize organellar membranes, such as those of the mitochondria or the nucleus, to release their protein and nucleic acid content.
Table 2: Common Detergents Used in Subcellular Fractionation
| Detergent | Type | Typical Concentration | Primary Application |
| Triton X-100 | Non-ionic | 0.1 - 1.0% | Lysis of plasma membrane, solubilization of cytoplasmic and some membrane proteins. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 2.0% | Strong denaturing agent, used for complete cell lysis and solubilization of all proteins, including nuclear and membrane proteins. |
| CHAPS | Zwitterionic | 1 - 2% | Mild, non-denaturing solubilization of membrane proteins. |
Note: The choice of detergent and its concentration is highly dependent on the specific cell type and the desired subcellular fraction.
Environmental Dynamics and Biogeochemical Cycling of Sodium 2 Tridecyloxy Ethyl Sulfate
Biodegradation Pathways and Kinetics in Diverse Environmental Matrices
The biodegradation of alkyl ether sulfates like Sodium 2-(tridecyloxy)ethyl sulfate (B86663) is a critical process influencing their environmental persistence. Degradation occurs under both aerobic and anaerobic conditions, mediated by diverse microbial communities.
Under aerobic conditions, Sodium 2-(tridecyloxy)ethyl sulfate is readily biodegradable. nih.gov The primary mechanism for the aerobic degradation of AES is the cleavage of the ether bond. ub.ac.idresearchgate.netnih.gov This initial step is followed by the further degradation of the resulting intermediate compounds and the release of sulfate. ub.ac.id An alternative pathway involves the direct cleavage of the sulfate ester bond before the degradation of the carbon structure. nih.govfrontiersin.org
A variety of common environmental bacteria are capable of degrading sodium lauryl ether sulfate (SLES), a closely related compound. frontiersin.org Several bacterial genera have been identified as key contributors to the aerobic degradation of AES. ub.ac.idresearchgate.net Consortia of these bacteria often demonstrate enhanced degradation capabilities. frontiersin.orgnih.gov For instance, one study found that a bacterial consortium could degrade 94% of an initial 250 mg/L SLES concentration within just 9 hours. frontiersin.org Another study reported that a co-culture of Acinetobacter calcoacetiacus and Klebsiella oxytoca achieved a degradation rate of approximately 100 ppm/h when supplemented with other carbon sources like glucose or sucrose. nih.gov
The efficiency of aerobic biodegradation is influenced by environmental factors such as temperature and pH. Research on Pseudomonas aeruginosa demonstrated that the optimal conditions for SLES degradation were a temperature of 30°C and a pH range of 7 to 9, achieving removal percentages of up to 98.44% at an initial concentration of 25 mg/L. ub.ac.id
Table 1: Microbial Contributors to Aerobic Alkyl Ether Sulfate Degradation
| Microbial Genus/Species | Degradation Findings | Reference |
|---|---|---|
| Pseudomonas | Predominant genus (ca. 90%) in a bacterial consortium that degraded 94% of 250 mg/L SLES in 9 hours. frontiersin.org P. aeruginosa showed optimal degradation at 30°C and pH 7-9. ub.ac.id | ub.ac.idfrontiersin.org |
| Acinetobacter | Member of bacterial consortia capable of degrading SLES. researchgate.netnih.gov | researchgate.netnih.gov |
| Klebsiella | Member of a co-culture that demonstrated a high SLES degradation rate (0.26 h⁻¹). researchgate.netnih.gov | researchgate.netnih.gov |
| Serratia | Member of bacterial consortia isolated from wastewater that can degrade SLES. researchgate.netnih.gov | researchgate.netnih.gov |
| Aeromonas | Part of a bacterial consortium identified as capable of SLES degradation. frontiersin.org | frontiersin.org |
| Enterobacter | Identified in a bacterial consortium that degrades SLES. frontiersin.org | frontiersin.org |
| Alcaligenes | Member of a bacterial consortium capable of degrading SLES. frontiersin.org | frontiersin.org |
The anaerobic biodegradation of alkyl ether sulfates is more complex and appears to be dependent on the concentration of the surfactant. nih.gov At lower concentrations, around 20–50 mg/L, AES with alkyl chains ranging from C12 to C18 are considered ultimately biodegradable under anaerobic conditions. nih.gov However, higher concentrations can inhibit the anaerobic biodegradation process. nih.gov
In environments where oxygen is absent but other electron acceptors like nitrate (B79036) are present (anoxic conditions), specific degradation pathways occur. nih.gov Studies have shown that SLES can be effectively degraded under nitrate-reducing conditions. nih.gov Several nitrate-reducing bacteria have been isolated from activated sludge that can use SLES as their sole carbon and energy source. nih.gov One particularly effective strain, identified as Pseudomonas nitroreducens, was able to degrade 500 mg/L of SLES in less than 24 hours and showed resistance to concentrations as high as 40 g/L. nih.gov The degradation mechanism under these anoxic conditions likely involves both ether and ester cleavage. nih.gov
In strictly anaerobic environments, such as in some stages of wastewater treatment or deep sediment layers, the degradation of organic compounds requires the cooperation of different types of microorganisms. nih.gov For surfactants, sulfate-reducing processes can be a predominant biodegradation pathway, especially in marine sediments. nih.gov
Sorption and Desorption Behavior in Soil, Sediment, and Aquatic Compartments
The movement and distribution of this compound in the environment are heavily influenced by its interaction with solid matrices like soil and sediment.
As an ionic compound, this compound's mobility in soil is expected to be limited due to sorption processes. nih.gov For a structurally similar compound, diethylene glycol monolauryl ether sodium sulfate, the estimated organic carbon-water (B12546825) partition coefficient (Koc) is 1200, which suggests low mobility in soil. nih.gov
The sorption behavior of related non-ionic surfactants, alcohol ethoxylates (AEOs), has been studied more extensively. The sorption of these compounds to soil is influenced by the soil's properties, particularly the content of clay and organic matter. researchgate.net Infiltration experiments with AEOs in agricultural soils have shown that the sorption process can be described by a Freundlich isotherm for most of the compounds studied. researchgate.net This isotherm model is commonly used to describe the non-ideal and reversible adsorption of solutes from a solution to a solid surface.
Mathematical models are essential tools for predicting the environmental fate and transport of surfactants like this compound. mdpi.comepa.gov These models integrate data on physical, chemical, and biological processes to simulate the distribution and concentration of contaminants over time. mdpi.com
For alcohol ethoxylates, the HYDRUS-1D software package has been successfully used to model water flow and chemical transport through soil columns, with simulations showing good agreement with experimental data. researchgate.net
Identification and Characterization of Environmental Transformation Products and Metabolites
The biodegradation of this compound results in the formation of various transformation products and metabolites. The primary aerobic degradation pathway involves the cleavage of the ether linkage, leading to the formation of intermediate compounds that are subsequently mineralized. ub.ac.idnih.gov Another possible initial step is the cleavage of the sulfate ester, which releases the sulfate ion. frontiersin.org
The biotransformation of the parent compound is expected to yield tridecyl alcohol and ethoxylated fragments. Studies on the broader class of alcohol ethoxylates (AE) have confirmed that fatty alcohols are notable metabolites produced during their biodegradation. erasm.org The degradation of the ethoxylate chain proceeds via a central fission pathway.
Under anoxic conditions, it is suggested that both ether and ester cleavage mechanisms may be employed, leading to a different profile of initial metabolites compared to strictly aerobic degradation. nih.gov The complete mineralization of the surfactant ultimately results in the formation of carbon dioxide, water, and inorganic sulfate.
The identification of these transformation products is crucial, as they may have their own environmental fate and toxicological profiles. nih.gov Advanced analytical techniques are often required to detect and characterize the transient and diverse range of metabolites formed during the biogeochemical cycling of these surfactants. nih.gov
Environmental Partitioning and Bioaccumulation Potential in Model Ecosystems
Environmental Partitioning
The partitioning of a chemical in the environment dictates its concentration in various compartments such as water, soil, sediment, and air. For surfactants like this compound, key parameters governing this distribution include the octanol-water partition coefficient (Kow) and the soil organic carbon-water partitioning coefficient (Koc).
Due to their amphiphilic nature, with both a hydrophobic alkyl chain and a hydrophilic ethoxy sulfate group, AES compounds exhibit complex partitioning behavior. The hydrophobic tail favors sorption to organic matter in soil and sediment, while the hydrophilic head increases water solubility.
Research on a similar compound, ethoxylated branched C13 alcohol, indicates that it is not likely to strongly sorb to sediments or soil. heraproject.com However, estimations for the same compound using the KOCWIN™ model in EPISuite™ suggest Koc values of 5,649 L/kg (based on the MCI method) and 20,860 L/kg (based on the Kow method). santos.com It is important to note that these models may not fully account for the surfactant properties and dissociation of the molecule, and therefore, the results should be interpreted with caution. santos.com Generally, more hydrophobic alcohol ethoxylates have been observed to be more associated with particulate matter in aquatic environments.
The partitioning behavior is also influenced by the length of the ethoxylate chain. While specific data for the single ethoxy group in this compound is not available, studies on other AEs have shown that sorption to sediment tends to decrease with an increasing number of ethoxylate units due to increased hydrophilicity.
Considering the C13 alkyl chain, some degree of sorption to organic matter in soil and sediment is expected. However, the presence of the sulfate group and the ethoxy group likely mitigates extensive partitioning out of the water phase compared to a non-sulfated, non-ethoxylated C13 alcohol.
Table 1: Estimated Soil Organic Carbon-Water Partitioning Coefficients (Koc) for a C13 Alcohol Ethoxylate Analog
| Estimation Method | Estimated Koc (L/kg) | Reference |
| KOCWIN™ (MCI) | 5,649 | santos.com |
| KOCWIN™ (Kow) | 20,860 | santos.com |
| Data is for ethoxylated branched C13 alcohol (CAS No. 78330-21-9) and should be considered as an estimate for this compound. |
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for bioaccumulation is often assessed using the bioconcentration factor (BCF), which measures the uptake from water alone.
For alcohol ethoxysulfates, including this compound, the bioaccumulation potential is generally considered to be low. santos.com This is primarily attributed to their rapid metabolism and excretion by organisms. santos.com
Studies on alcohol ethoxylates with alkyl chain lengths between C12 and C15 have reported BCF values in fish ranging from less than 5 to 387.5. santos.com Specifically for a C13 alcohol ethoxylate with 4 ethoxy units (C13EO4), a BCF of 232 L/kg has been reported in fish. researchgate.net While this analog has more ethoxy groups, it provides an indication of the bioaccumulation potential for similar chain lengths. The BCF tends to increase with increasing alkyl chain length and decrease with increasing ethoxylation. researchgate.net
The rapid biotransformation of these substances prevents significant storage in fatty tissues, which is the primary mechanism of bioaccumulation for many persistent organic pollutants. researchgate.net Therefore, a relationship between the BCF and the lipid content of the organism is generally not observed for this class of surfactants. researchgate.net
Table 2: Bioconcentration Factors (BCF) for Analogous Alcohol Ethoxylates in Fish
| Compound | Species | BCF (L/kg) | Reference |
| Alcohols, C12-15, ethoxylated | Fathead minnow | <5 - 387.5 | santos.com |
| C13 Alcohol Ethoxylate (C13EO4) | Fish | 232 | researchgate.net |
| This data is for analogous compounds and serves as an estimate for the bioaccumulation potential of this compound. |
Advanced Analytical Techniques for Characterization and Quantification of Sodium 2 Tridecyloxy Ethyl Sulfate
Chromatographic Separation Methods for Purity and Mixture Analysis
Chromatographic techniques are fundamental in separating sodium 2-(tridecyloxy)ethyl sulfate (B86663) from other components in a mixture, allowing for its accurate quantification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile surfactants like sodium 2-(tridecyloxy)ethyl sulfate. thermofisher.com The choice of stationary phase and detector is critical for achieving optimal separation and detection.
Reverse-phase HPLC is a commonly employed method for the separation of anionic surfactants. sielc.com Columns such as those with C8 or C18 alkyl chains are effective in separating surfactant ethoxymers based on their alkyl chain length. researchgate.netnih.gov For instance, on an Acclaim C18 Surfactant column, ethoxymers are typically eluted in the order of increasing number of ethoxylated units. researchgate.netnih.gov
A variety of detectors can be coupled with HPLC for the analysis of this compound and similar anionic surfactants. While UV detectors can be used if the surfactant possesses a chromophore, many surfactants, including this compound, lack one, necessitating alternative detection methods. thermofisher.com Universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Refractive Index Detectors (RID) are suitable alternatives. thermofisher.comsielc.comfoodengprog.org Mass Spectrometry (MS) is another powerful detection method that offers high sensitivity and specificity, enabling peak identification. thermofisher.com
The following table summarizes typical HPLC conditions used for the analysis of anionic surfactants, which can be adapted for this compound.
| Parameter | Condition | Reference |
| Column | Reverse-phase C18, 4.6 x 250 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile (B52724), Water, Ammonium formate (B1220265) (buffer) | sielc.com |
| Detector | ELSD, CAD, ESI-MS | thermofisher.comsielc.com |
| Flow Rate | 0.6 - 1.0 mL/min | hitachi-hightech.com |
| Column Temperature | 40°C | hitachi-hightech.com |
Gas Chromatography (GC) Approaches via Derivatization
Gas Chromatography (GC) is generally not suitable for the direct analysis of thermally labile and non-volatile compounds like this compound. However, through a process called derivatization, it can be made amenable to GC analysis. youtube.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.comresearchgate.net
For alcohol ethoxy sulfates, a common derivatization strategy involves converting them into more volatile forms. researchgate.net One such method is silylation, where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.comresearchgate.net This process reduces the polarity and boiling point of the compound, allowing for its elution in a GC system. researchgate.net
Another approach is alkylation, which involves replacing acidic hydrogens with an alkyl group, forming esters or ethers that are more volatile. gcms.cz The choice of derivatization reagent is dependent on the specific functional groups present in the molecule. gcms.cz
The derivatized sample can then be analyzed by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification. researchgate.net
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of surfactants. mdpi.com Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.netcopernicus.orgrsc.org
For this compound, ¹H NMR spectroscopy can be used to identify the signals corresponding to the protons in the tridecyl chain, the ethoxy group, and the ethyl sulfate head group. The chemical shifts, signal integrations, and coupling patterns provide definitive evidence for the compound's structure. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms present in the molecule. copernicus.org
NMR can also be used to study the aggregation behavior and conformational changes of surfactants in solution. nih.govnih.gov For example, changes in chemical shifts and relaxation times can indicate the formation of micelles. nih.gov
The following table shows hypothetical ¹H NMR and ¹³C NMR chemical shift ranges for the key structural components of this compound.
| Structural Unit | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| CH₃ (Tridecyl) | ~0.8-0.9 | ~14 |
| CH₂ (Tridecyl chain) | ~1.2-1.6 | ~22-32 |
| -OCH₂- (Tridecyl) | ~3.4-3.6 | ~70 |
| -OCH₂CH₂O- | ~3.6-3.8 | ~68-71 |
| -CH₂OSO₃⁻ | ~4.0-4.2 | ~65 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and specific technique used to determine the elemental composition and exact mass of a molecule. acs.org This information is crucial for confirming the identity of this compound and for identifying any impurities.
Techniques such as Electrospray Ionization (ESI) are commonly used to introduce the surfactant molecules into the mass spectrometer. In ESI-MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, which has a molecular formula of C₁₅H₃₁NaO₅S, the expected exact mass can be precisely measured. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govresearchgate.net This "molecular fingerprinting" allows for the detailed structural elucidation of the molecule and can be used to distinguish between isomers. nih.gov The fragmentation pattern is specific to the sulfate group and the alkyl ethoxy chain, providing unequivocal identification. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds in the alkyl chain, the C-O ether linkages, and the S=O and S-O bonds of the sulfate group. acs.orgacs.org
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. whiterose.ac.uk It is particularly sensitive to non-polar bonds, such as the C-C and C-H bonds in the hydrocarbon tail of the surfactant. acs.org This makes it a valuable tool for studying the conformational order of the alkyl chain. whiterose.ac.ukbohrium.comnih.govacs.org For instance, the ratio of trans to gauche conformations in the hydrocarbon chain can be quantified, providing insights into the molecular packing and phase structure of the surfactant in solution. whiterose.ac.ukbohrium.comnih.govacs.org
The following table lists the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |
| C-O Stretch (Ether) | 1080-1150 | |
| S=O Stretch (Sulfate) | 1210-1260 | |
| S-O Stretch (Sulfate) | 1040-1060 |
Note: These are general frequency ranges and can be influenced by the molecular environment.
Surface Characterization Techniques for Adsorbed Films and Aggregates
The behavior of surfactants is largely dictated by their activity at interfaces, where they adsorb to form films and self-assemble into aggregates. Characterizing these structures is essential for understanding their function.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique ideal for analyzing the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. thermofisher.com When this compound is adsorbed onto a substrate, XPS can provide direct evidence of its presence and information on its chemical bonding environment. nih.gov The technique involves irradiating the surface with X-rays and measuring the kinetic energy of emitted photoelectrons. thermofisher.com This energy is characteristic of the element and its oxidation state. thermofisher.com
For this compound, XPS analysis would focus on identifying the core level signals of its constituent elements: Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p), and Sodium (Na 1s). High-resolution scans of these peaks can reveal subtle shifts in binding energy, which provide information about the chemical environment. For instance, the C 1s signal can be deconvoluted into components representing the alkyl chain (C-C, C-H), the ether linkage (C-O), and the carbon adjacent to the sulfate group (C-O-S). Similarly, the O 1s spectrum would distinguish between the ether oxygen and the oxygens of the sulfate group. The S 2p signal is characteristic of the sulfate headgroup, and its binding energy can confirm the +6 oxidation state of the sulfur atom.
Table 1: Expected XPS Binding Energies for this compound
| Element | Orbital | Chemical Group | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C, C-H (Alkyl Chain) | ~284.8 |
| Carbon | C 1s | C-O (Ether Linkage) | ~286.5 |
| Oxygen | O 1s | C-O (Ether) | ~532.8 |
| Oxygen | O 1s | S=O, S-O- (Sulfate) | ~531.5 |
| Sulfur | S 2p | R-O-SO₃⁻ | ~169.0 |
Note: These are approximate values and can shift based on the specific chemical environment and instrument calibration.
Quantitative analysis of the peak areas, corrected by atomic sensitivity factors, allows for the determination of the surface elemental composition, confirming the stoichiometry of the adsorbed surfactant molecules.
Atomic Force Microscopy (AFM) for Morphological Studies of Self-Assembled Structures
Atomic Force Microscopy (AFM) is a powerful imaging technique used to obtain high-resolution, three-dimensional topographical information of surfaces. It is particularly well-suited for studying the morphology of soft-matter structures, such as the aggregates formed by surfactants. researchgate.net For this compound, AFM can be used to visualize the self-assembled structures it forms on various substrates, both in air and in liquid environments.
When the concentration of this compound in an aqueous solution exceeds its critical micelle concentration (CMC), the molecules aggregate to form structures like spherical or cylindrical micelles. AFM can directly image these nanostructures after they are adsorbed onto a flat substrate, such as mica or silica (B1680970). The technique can provide detailed information on the size, shape, and distribution of these aggregates. researchgate.net It can be used to observe morphological transitions, for example, from spherical to cylindrical micelles, as a function of surfactant concentration, temperature, or ionic strength of the solution.
In tapping mode AFM, the oscillating tip gently interacts with the surface, which is ideal for imaging delicate biological and polymeric structures without causing damage. This would allow for the characterization of adsorbed layers of this compound, revealing whether it forms a uniform monolayer, a bilayer, or more complex structures.
Table 2: Morphological Parameters of Surfactant Aggregates Determined by AFM
| Parameter | Description |
|---|---|
| Aggregate Height | Provides information on the dimensions of micelles or the thickness of adsorbed layers. |
| Aggregate Diameter/Width | Characterizes the lateral dimensions of the self-assembled structures. |
| Surface Coverage | Quantifies the fraction of the substrate area covered by the surfactant aggregates. |
| Roughness | Measures the texture of the adsorbed film. |
Electrochemical Methods for Concentration Determination and Interfacial Studies
Electrochemical methods offer a sensitive and cost-effective approach for studying the interfacial behavior of electroactive and surface-active compounds like this compound. These techniques can be used for both quantitative determination and for fundamental studies of its adsorption and interaction at electrode surfaces.
Techniques such as cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy can be employed. While this compound itself is not typically electrochemically reducible or oxidizable in the common potential window, its adsorption onto an electrode surface can block or facilitate the electrochemical reactions of a known redox probe. researchgate.net The extent of this blocking or catalytic effect is dependent on the surface coverage of the surfactant, which in turn is related to its bulk concentration. By measuring the change in the redox probe's signal (e.g., a decrease in peak current or an increase in charge transfer resistance), a calibration curve can be constructed to determine the concentration of the surfactant.
Furthermore, tensammetry, a voltammetric technique sensitive to adsorption-desorption processes, can be used. The adsorption and desorption of this compound molecules at the electrode surface as the potential is varied cause changes in the double-layer capacitance, which manifest as characteristic peaks in the tensammetric voltammogram. The potential and height of these peaks can provide information about the adsorption strength, potential range of adsorption, and interactions within the adsorbed layer. Studies on similar compounds like sodium 2-ethylhexyl sulfate have shown that adsorption can occur in a potential range, and the process can be characterized by distinct peaks. researchgate.net
Table 3: Application of Electrochemical Techniques for Surfactant Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep. | Studying adsorption-desorption processes and their effect on the kinetics of a redox probe. |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep for enhanced sensitivity. | Quantitative analysis at low concentrations by measuring the suppression of a redox probe's signal. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of the electrode-solution interface over a range of frequencies. | Characterizing the properties of the adsorbed surfactant film (e.g., capacitance, resistance) and its barrier properties. |
Development of Robust Sample Preparation Strategies for Complex Environmental and Biological Matrices
The accurate quantification of this compound in complex samples, such as wastewater, soil, blood, or urine, presents a significant analytical challenge due to the presence of interfering substances. Therefore, the development of robust and efficient sample preparation strategies is a critical prerequisite for reliable analysis, typically by chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz
The primary goals of sample preparation are to isolate the analyte from the matrix, remove interferences that can suppress or enhance the instrument signal, and concentrate the analyte to a level suitable for detection. For aqueous environmental samples, solid-phase extraction (SPE) is a commonly used technique. A reversed-phase sorbent (e.g., C18) can be used to retain the nonpolar tridecyl chain of the surfactant while salts and other polar impurities are washed away. The analyte is then eluted with an organic solvent.
For biological matrices like blood or plasma, which have high protein and lipid content, more rigorous cleanup is necessary. nih.gov A common first step is protein precipitation, where a solvent like acetonitrile or methanol (B129727) is added to denature and precipitate the proteins. nih.gov This can be followed by a phospholipid removal step, using specific SPE cartridges or plates, as phospholipids (B1166683) are a major source of ion suppression in mass spectrometry. For very complex matrices or when very low detection limits are required, a combination of liquid-liquid extraction (LLE) and SPE may be employed to achieve the necessary cleanliness and concentration factor.
Table 4: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Use of an organic solvent to precipitate proteins from a biological sample. | Simple, fast, and inexpensive. | Non-selective, may not remove all interferences (e.g., phospholipids, salts). nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High recovery and clean extracts can be achieved. | Labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Use of a solid sorbent to selectively retain the analyte from a liquid sample. | High concentration factors, selective, can be automated. | Can be more expensive, method development may be required. |
The choice of the optimal sample preparation strategy depends on the nature of the matrix, the required detection limit, the available instrumentation, and the desired sample throughput.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sodium 2-ethylhexyl sulfate |
| Carbon |
| Oxygen |
| Sulfur |
| Sodium |
| Acetonitrile |
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations for Understanding Self-Assembly and Micellar Structure
Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, enabling the detailed study of the spontaneous organization of surfactant molecules in solution. While specific all-atom MD simulations for sodium 2-(tridecyloxy)ethyl sulfate (B86663) are not extensively documented in publicly available research, the principles and methodologies are well-established from studies on analogous surfactants like sodium lauryl ether sulfate (SLES) and sodium dodecyl sulfate (SDS). nih.gov
An all-atom MD simulation of sodium 2-(tridecyloxy)ethyl sulfate would model the interactions between each atom of the surfactant, water molecules, and any present ions. Such simulations can track the movement and interactions of thousands of individual molecules over time, revealing the process of micelle formation. Key parameters that can be investigated include:
Critical Micelle Concentration (CMC): By simulating the system at various surfactant concentrations, one can observe the concentration at which aggregation into micelles begins, providing a theoretical estimate of the CMC.
Micelle Shape and Size: MD simulations can predict the likely morphology of the micelles, whether they are spherical, rod-like, or other shapes, and determine the average number of surfactant molecules per micelle (aggregation number). For instance, studies on similar surfactants show that increasing the alkyl chain length can lead to a transition from spherical to more elongated micellar structures.
Hydration of Headgroups: The simulation can detail the arrangement of water molecules around the hydrophilic sulfate and ethoxy groups, which is crucial for understanding the stability of the micelle.
Conformation of Hydrophobic Tails: The arrangement and dynamics of the tridecyl chains within the micellar core can be analyzed to understand the fluidity and packing of the hydrophobic interior.
For example, a typical all-atom MD simulation setup would involve placing a number of this compound molecules and their corresponding sodium counter-ions in a box of water molecules. After an initial energy minimization and equilibration period, the simulation would be run for a sufficient duration to observe the self-assembly process.
Quantum Chemical Calculations for Investigating Molecular Interactions and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure, geometry, and reactivity of individual molecules with high accuracy. For this compound, these methods can elucidate:
Molecular Geometry and Charge Distribution: Quantum chemical calculations can determine the most stable three-dimensional structure of the surfactant molecule and map the distribution of partial charges on each atom. This is fundamental to understanding the molecule's polarity and how it interacts with other molecules.
Interaction Energies: These calculations can quantify the strength of non-covalent interactions, such as hydrogen bonding between the ether oxygens of the ethoxy group and water, and the electrostatic interactions between the sulfate headgroup, counter-ions, and water.
Reactivity of the Sulfate Group: The reactivity of the sulfate headgroup, for instance, its susceptibility to hydrolysis, can be investigated by calculating the energy barriers for potential reaction pathways. This is important for understanding the chemical stability of the surfactant.
Coarse-Grained Modeling for Simulating Large-Scale Aggregation Phenomena
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling offers a way to overcome these limitations by representing groups of atoms as single "beads." This simplification allows for the simulation of much larger systems and longer time scales, making it particularly suitable for studying phenomena like the formation of complex surfactant phases.
In a CG model of this compound, the tridecyl tail, the ethoxy group, and the sulfate headgroup might each be represented as a single bead. The interactions between these beads are parameterized to reproduce certain macroscopic properties of the real system.
CG simulations are instrumental in studying:
Phase Behavior: They can predict the formation of different liquid crystalline phases (e.g., hexagonal, lamellar) at higher surfactant concentrations.
Micellar Dynamics: The fusion and fission of micelles, as well as the exchange of surfactant molecules between micelles, can be observed over longer timescales.
Interactions with Polymers and Nanoparticles: CG models are often used to simulate the complex interactions between surfactants and other components in a formulation, which is relevant for many industrial applications.
Studies on SLES have successfully used CG methods like Dissipative Particle Dynamics (DPD) to simulate its phase diagram and the effect of the number of ethoxy groups on micellar shape. nih.gov A similar approach could provide valuable insights into the behavior of this compound.
Predictive Modeling of Environmental Fate and Transport Parameters
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to estimate the physicochemical properties and environmental fate of chemicals based on their molecular structure. For this compound, QSAR models can be used to predict key parameters that determine its environmental distribution and persistence.
Essential parameters that can be estimated include:
| Parameter | Description | Importance for Environmental Fate |
| Log Kow | The logarithm of the octanol-water partition coefficient, which measures a chemical's lipophilicity. | Indicates the tendency of the surfactant to partition into soil, sediment, and biota. |
| Biodegradability | The likelihood and rate at which the surfactant can be broken down by microorganisms. | Determines the persistence of the compound in the environment. |
| BCF | The bioconcentration factor, which is the ratio of the chemical concentration in an organism to that in the surrounding water. | Assesses the potential for the surfactant to accumulate in aquatic organisms. |
| Water Solubility | The maximum amount of the surfactant that can dissolve in water. | Influences the transport and distribution of the surfactant in aquatic environments. |
While specific, validated QSAR models for this compound are not widely published, general models for surfactants and organic chemicals can provide estimations. The accuracy of these predictions depends on the applicability domain of the model and the similarity of the target compound to the chemicals used to develop the model. For instance, the biodegradation of alkyl ether sulfates is known to be influenced by the length of the alkyl chain and the number of ethoxy groups.
Advanced Industrial and Research Applications Non Consumer/non Clinical Focus
Role in Emulsion Polymerization Mechanisms and Polymer Nanomaterial Synthesis
In the realm of polymer science, Sodium 2-(tridecyloxy)ethyl sulfate (B86663) serves as a highly effective emulsifier in emulsion polymerization, a process used to create a wide variety of polymers. Its primary function is to stabilize the monomer droplets within the aqueous phase, preventing coalescence and controlling the size and distribution of the resulting polymer particles. The mechanism involves the adsorption of the surfactant molecules at the monomer-water interface, where the hydrophobic tridecyl chains penetrate the monomer droplets while the hydrophilic sulfate heads remain in the aqueous phase. This creates a charged layer around the droplets, leading to electrostatic repulsion that maintains the stability of the emulsion.
The concentration of Sodium 2-(tridecyloxy)ethyl sulfate is a critical parameter that influences the kinetics of polymerization and the final properties of the latex. Higher surfactant concentrations lead to a greater number of micelles, which act as the primary loci for particle nucleation. This results in the formation of a larger number of smaller polymer particles. The ability to control particle size is crucial for many applications, as it directly impacts properties such as film formation, gloss, and rheological behavior of the final polymer dispersion.
Furthermore, this compound is instrumental in the synthesis of polymer nanomaterials. Its ability to form and stabilize nano-sized emulsions provides a template for the creation of polymer nanoparticles and nanocapsules. These nanomaterials are at the forefront of research in areas such as drug delivery, advanced coatings, and high-performance composites, where their high surface area-to-volume ratio imparts unique and desirable properties.
Application in Enhanced Oil Recovery (EOR) Research and Subsurface Fluid Dynamics
The extraction of crude oil from subterranean reservoirs is a complex challenge, with a significant portion of the oil often remaining trapped in the porous rock formations after primary and secondary recovery methods. Enhanced Oil Recovery (EOR) techniques are employed to mobilize this residual oil, and surfactants like this compound are key components in chemical EOR methods.
The fundamental principle behind its application in EOR is the reduction of interfacial tension (IFT) between the oil and the brine present in the reservoir. By significantly lowering the IFT, the capillary forces that trap the oil droplets within the rock pores are overcome, allowing the oil to be displaced and subsequently recovered. The effectiveness of this compound in this role is dependent on various reservoir conditions, including temperature, salinity, and the composition of the crude oil.
Mechanistic Studies in Detergency Science and Surface Cleaning
At its core, detergency is the process of removing unwanted foreign matter from a solid surface. This compound is a subject of mechanistic studies in detergency science to understand the fundamental principles of cleaning. Its amphiphilic nature allows it to effectively remove oily and greasy soils from various substrates.
The cleaning mechanism is multifaceted and involves several key steps. Initially, the surfactant solution wets the surface and the soil. The hydrophobic tails of the surfactant molecules then adsorb onto the surface of the soil, while the hydrophilic heads orient towards the aqueous phase. This process, known as "roll-up," begins to lift the soil from the substrate. Simultaneously, the surfactant can emulsify the oily soil, breaking it down into smaller droplets that can be dispersed into the wash water. The formation of micelles also plays a crucial role in solubilizing the soil and preventing its redeposition onto the cleaned surface.
Researchers utilize techniques such as contact angle measurements, interfacial tension analysis, and quartz crystal microbalance with dissipation monitoring (QCM-D) to study the adsorption behavior and cleaning efficiency of this compound on different types of surfaces and soils. These fundamental studies provide the scientific basis for the formulation of highly effective industrial and institutional cleaning agents.
Integration in Advanced Formulations for Material Science and Engineering
The unique properties of this compound make it a valuable component in the formulation of a range of advanced materials. Its role as a dispersant and stabilizer is critical in the processing of materials where fine particle suspensions are required.
In the field of ceramics engineering, for instance, it can be used as a dispersant for ceramic powders in aqueous slurries. By adsorbing onto the surface of the particles, it prevents agglomeration and ensures a uniform and stable suspension. This is essential for processes such as slip casting and tape casting, where a homogeneous distribution of particles is required to produce high-quality, defect-free ceramic components.
Similarly, in the formulation of advanced coatings and inks, this compound can act as a wetting agent and stabilizer for pigments and other particulate components. This ensures uniform color development, good adhesion, and long-term stability of the final product. The ability to control the interfacial properties of complex multi-component systems is a key advantage offered by this surfactant in the field of material science.
Utilization in Mechanistic Studies of Model Biological Systems and Biomimetic Materials
While this article focuses on non-clinical applications, the interaction of this compound with biological molecules and structures is a subject of fundamental research. In the study of model biological systems, this surfactant is used to probe the structure and function of proteins and lipid membranes.
For example, its ability to solubilize membrane proteins allows researchers to extract these proteins from their native lipid environment and study them in isolation. This is a crucial step in understanding the function of these vital cellular components. Furthermore, the interaction of this compound with model lipid bilayers, such as liposomes, provides insights into the mechanisms of membrane disruption and the general behavior of surfactants in biological environments.
In the burgeoning field of biomimetic materials, researchers aim to create synthetic materials that mimic the structure and function of biological systems. The self-assembly properties of surfactants like this compound are being explored for the creation of novel, organized structures. For instance, the formation of micelles and other ordered aggregates in solution can be used as templates for the synthesis of nanostructured materials with potential applications in catalysis, sensing, and drug delivery. These fundamental studies pave the way for the development of new materials with tailored properties inspired by nature.
Future Research Directions and Emerging Paradigms in Sodium 2 Tridecyloxy Ethyl Sulfate Research
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of alkyl ether sulfates, including Sodium 2-(tridecyloxy)ethyl sulfate (B86663), typically involves the ethoxylation of a long-chain alcohol followed by sulfation and neutralization. pcc.euwikipedia.org The process commonly starts with tridecyl alcohol, which is reacted with ethylene (B1197577) oxide to introduce the ether linkage. specialchem.com This intermediate is then sulfated using agents like sulfur trioxide or chlorosulfonic acid, and finally neutralized with a base such as sodium hydroxide (B78521) to yield the sodium salt. pcc.euyoutube.comgoogle.com
Future research is increasingly focused on developing more sustainable and environmentally benign synthetic pathways. Key areas of investigation include:
Bio-based Feedstocks: Exploring the use of tridecyl alcohol derived from renewable plant-based sources or microbial synthesis to reduce the reliance on petrochemicals. pcc.eu
Greener Catalysis: Investigating novel catalytic systems for the ethoxylation step that offer higher selectivity and operate under milder conditions, minimizing energy consumption and by-product formation.
Process Intensification: Developing continuous flow reactors and optimizing reaction conditions to improve yield, reduce reaction times, and minimize waste generation. youtube.com The sulfation step, for instance, can be carried out in specialized reactors that allow for precise control of temperature and reactant mixing. youtube.com
Alternative Sulfating Agents: Research into less hazardous sulfating agents to replace traditional ones like sulfur trioxide, which requires careful handling.
Table 1: Comparison of Conventional and Future Synthetic Approaches
| Parameter | Conventional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Feedstock | Petrochemical-derived tridecyl alcohol | Bio-based tridecyl alcohol |
| Catalysis | Standard industrial catalysts | High-selectivity, low-energy catalysts |
| Process | Batch processing | Continuous flow, process intensification |
| Reagents | Use of agents like SO₃ or chlorosulfonic acid pcc.euyoutube.com | Exploration of safer, alternative sulfating agents |
| Focus | Yield and cost-effectiveness | Sustainability, reduced environmental impact, circular economy principles |
Exploration of New Supramolecular Architectures and Functional Materials
Like other surfactants, Sodium 2-(tridecyloxy)ethyl sulfate self-assembles in solution to form complex supramolecular structures such as micelles. The geometry and properties of these aggregates are dictated by the molecule's structure—its C13 hydrophobic tail, the single ethylene glycol spacer, and the hydrophilic sulfate headgroup. researchgate.net The concentration at which these structures form is known as the critical micelle concentration (CMC). nih.gov
Future research aims to explore and control these self-assembly processes to create novel functional materials. Emerging directions include:
Mixed-Surfactant Systems: Investigating the synergistic interactions between this compound and other types of surfactants (e.g., cationic, non-ionic, or zwitterionic) to create mixed micelles with tunable properties. researchgate.net These systems can exhibit unique geometric and electrostatic characteristics not achievable with a single surfactant. researchgate.net
Stimuli-Responsive Materials: Designing supramolecular systems that can change their structure in response to external stimuli such as pH, temperature, or light. This could lead to applications in controlled release and smart materials.
Templating for Nanomaterials: Using the self-assembled structures of this compound as templates for the synthesis of porous materials and nanoparticles with controlled size and morphology.
Complex Formulations: Studying how additives, such as co-solvents and polymers, alter micellar geometry and functionality, which is crucial for optimizing formulations in personal care and other industries. researchgate.net
Integration into Advanced Environmental Remediation and Water Treatment Technologies
The presence of anionic surfactants in wastewater necessitates effective treatment methods. iwaponline.com Advanced Oxidation Processes (AOPs) represent a promising technology for the degradation of persistent organic pollutants, including surfactants. wikipedia.org AOPs function by generating highly reactive species, such as hydroxyl radicals (•OH), which can break down complex organic molecules into simpler, less harmful compounds like water and carbon dioxide. iwaponline.comwikipedia.org
Future research in this area will focus on two main aspects: the degradation of this compound and its use as an agent in remediation.
Degradation Studies: Systematically studying the degradation kinetics and pathways of this compound using various AOPs (e.g., UV/H₂O₂, O₃/UV, Fenton processes). iwaponline.comnih.gov This research is vital to ensure its complete mineralization and to identify any potentially harmful degradation byproducts. nih.gov Research has shown that AOPs can achieve high removal rates for anionic surfactants from wastewater. iwaponline.com
Surfactant-Enhanced Remediation (SER): Exploring the use of this compound to enhance the remediation of contaminated soil and water. Its surfactant properties can increase the solubility and bioavailability of hydrophobic pollutants, making them more accessible to degradation by AOPs or microorganisms.
Optimizing AOPs: Developing more efficient and cost-effective AOP configurations for treating water containing this specific surfactant, potentially by combining AOPs with biological treatment steps.
Table 2: Overview of Advanced Oxidation Processes for Surfactant Removal
| AOP Technique | Oxidizing Species | Description | Potential Research Focus for this compound |
|---|---|---|---|
| UV/H₂O₂ | •OH | Uses UV light to cleave hydrogen peroxide into hydroxyl radicals. iwaponline.com | Determine optimal H₂O₂ concentration and UV intensity for efficient degradation. iwaponline.com |
| Ozonation (O₃) | O₃, •OH | Utilizes ozone as a powerful oxidant, which can also generate hydroxyl radicals. wikipedia.orgnih.gov | Investigate the effect of pH on ozonation efficiency and byproduct formation. |
| Photo-Fenton | •OH | A combination of Fenton's reagent (Fe²⁺ + H₂O₂) and UV light to enhance radical production. wikipedia.org | Study the process in complex water matrices containing the surfactant. |
| Photocatalysis | •OH, O₂⁻ | Employs a semiconductor catalyst (e.g., TiO₂) activated by UV light to generate radicals. wikipedia.org | Develop novel catalysts for the specific degradation of this surfactant. |
Synergy with Nanotechnology and Smart Material Design
The interaction between surfactants and nanoparticles is a rapidly growing field of research, offering pathways to create advanced materials with synergistic properties. frontiersin.orgrsc.org Surfactants can act as stabilizing agents for nanoparticle dispersions, preventing agglomeration through steric or electrostatic repulsion. nih.govtandfonline.com Conversely, nanoparticles can adsorb at interfaces and enhance the effectiveness of surfactants. frontiersin.orgacs.org
For this compound, future research will likely focus on harnessing these interactions for specific applications:
Stabilized Nanofluids: Developing stable dispersions of nanoparticles (e.g., silica (B1680970), zinc oxide, silver) using this compound for applications in heat transfer, lubricants, and enhanced oil recovery. frontiersin.orgtandfonline.com The addition of an anionic surfactant can increase the stability and dispersity of nanoparticles in aqueous solutions. frontiersin.org
Smart Foams and Emulsions: Creating highly stable foams or emulsions by co-adsorbing nanoparticles and surfactant molecules at the fluid-fluid interface. tandfonline.com These systems are relevant for firefighting foams, food products, and personal care.
Targeted Delivery Systems: Designing nanoparticle-surfactant complexes as carriers for the targeted delivery of active ingredients, such as drugs or pesticides. The surfactant can help solubilize the payload and modify the surface properties of the nanoparticle carrier.
Mechanistic Studies: Employing advanced analytical techniques to fundamentally understand the adsorption behavior and interaction forces between this compound and various types of nanoparticles. frontiersin.orgacs.org Repulsive electrostatic interactions between anionic surfactants and negatively charged nanoparticles can promote surfactant adsorption at the air-water interface. rsc.org
Table 3: Research Areas in Surfactant-Nanoparticle Systems
| Research Area | Nanoparticle Type | Surfactant Role | Potential Application |
|---|---|---|---|
| Foam Stabilization | Zinc Oxide, Silica tandfonline.com | Increases foam lifespan by restricting liquid drainage from lamellae. tandfonline.com | Enhanced Oil Recovery, Firefighting |
| Emulsion Control | Silica, Kaolinite frontiersin.org | Stabilizes oil-in-water or water-in-oil emulsions. | Food Products, Cosmetics |
| Surface Cleaning | Silver Nanoparticles nih.gov | Can affect the stability and antimicrobial activity of AgNPs. nih.gov | Disinfectants, Surface Cleaners |
| Remediation | Iron Oxides | Enhances dispersion of catalytic nanoparticles for pollutant degradation. | Environmental Cleanup |
Interdisciplinary Approaches for Unraveling Complex Surfactant Phenomena
Advancing the understanding and application of this compound requires moving beyond the traditional silos of chemistry. An interdisciplinary approach that integrates computational modeling, data science, and other fields is essential for tackling the complexity of surfactant systems.
Emerging interdisciplinary paradigms include:
Computational Chemistry: Utilizing molecular dynamics (MD) simulations and quantum mechanics to model the self-assembly of this compound, its interaction with nanoparticles, and its adsorption at interfaces. rsc.org These simulations provide molecular-level insights that are often difficult to obtain experimentally.
Data-Driven Science: Employing machine learning and principal component analysis to build predictive models of surfactant behavior based on large datasets of experimental and theoretical descriptors. rsc.org This approach can accelerate the discovery and selection of surfactants for specific applications, such as enabling chemical reactions in water. rsc.org
Advanced Spectroscopy and Microscopy: Using cutting-edge analytical techniques like small-angle neutron scattering (SANS), cryo-electron microscopy (cryo-EM), and atomic force microscopy (AFM) to directly visualize and characterize the supramolecular structures formed by the surfactant in various conditions.
Atmospheric and Environmental Science: Investigating the role of anionic surfactants, including potentially this compound, in atmospheric processes. Surfactants have been identified in atmospheric aerosols and are suspected of influencing the formation of cloud droplets. nih.gov
Q & A
Q. How can researchers address discrepancies in surfactant performance data across different experimental conditions?
- Methodological Answer : Variations in pH, ionic strength, or temperature can alter micelle stability. Systematic studies using dynamic light scattering (DLS) to monitor micelle size and zeta potential under controlled conditions are critical. Statistical tools like ANOVA can identify significant variables, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q. What challenges arise in purifying this compound for high-purity applications (e.g., biomolecular studies)?
- Methodological Answer : Recrystallization from water-methanol mixtures reduces sodium sulfate contamination. Dialysis or ultrafiltration (3–5 kDa membranes) removes low-molecular-weight impurities. Purity validation requires elemental analysis (C, H, S, Na) and inductively coupled plasma optical emission spectroscopy (ICP-OES) for trace metal detection .
Q. How can researchers extrapolate toxicological data for this compound when direct studies are limited?
- Methodological Answer : Read-across approaches using structurally similar surfactants (e.g., sodium laureth sulfate) are viable. Computational models like quantitative structure-activity relationships (QSARs) predict acute toxicity, while in vitro assays (e.g., zebrafish embryo toxicity tests) validate ecological impacts .
Q. What experimental designs are optimal for studying the compound’s interaction with lipid bilayers or proteins?
- Methodological Answer : Langmuir-Blodgett troughs measure monolayer penetration kinetics, while fluorescence resonance energy transfer (FRET) assays track membrane disruption. For protein interactions, circular dichroism (CD) spectroscopy detects conformational changes, and surface plasmon resonance (SPR) quantifies binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
